molecular formula C18H18N2O5S B12798554 2,4-Imidazolidinedione, 3-(2-((methylsulfonyl)oxy)ethyl)-5,5-diphenyl- CAS No. 34806-23-0

2,4-Imidazolidinedione, 3-(2-((methylsulfonyl)oxy)ethyl)-5,5-diphenyl-

Cat. No.: B12798554
CAS No.: 34806-23-0
M. Wt: 374.4 g/mol
InChI Key: YQVRUXDFNMMRJH-UHFFFAOYSA-N
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Description

The compound 2,4-Imidazolidinedione, 3-(2-((methylsulfonyl)oxy)ethyl)-5,5-diphenyl- (hereafter referred to as the "target compound") is a hydantoin derivative characterized by a 2,4-imidazolidinedione core. Key structural features include:

  • 5,5-Diphenyl substituents: These aromatic groups enhance steric bulk and influence electronic properties.
  • 3-(2-((Methylsulfonyl)oxy)ethyl) side chain: This substituent introduces sulfonate ester functionality, which may improve solubility or modulate biological activity.

Properties

CAS No.

34806-23-0

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethyl methanesulfonate

InChI

InChI=1S/C18H18N2O5S/c1-26(23,24)25-13-12-20-16(21)18(19-17(20)22,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,22)

InChI Key

YQVRUXDFNMMRJH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 3-(2-((methylsulfonyl)oxy)ethyl)-5,5-diphenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5,5-diphenylhydantoin with a suitable alkylating agent to introduce the 3-(2-((methylsulfonyl)oxy)ethyl) group. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 3-(2-((methylsulfonyl)oxy)ethyl)-5,5-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the 3-(2-((methylsulfonyl)oxy)ethyl) group, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazolidinediones.

Scientific Research Applications

2,4-Imidazolidinedione, 3-(2-((methylsulfonyl)oxy)ethyl)-5,5-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 3-(2-((methylsulfonyl)oxy)ethyl)-5,5-diphenyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Hydantoin Derivatives
Compound Name Substituents at Position 3 Substituents at 5,5-positions Key Functional Groups Reference
Target Compound 2-((Methylsulfonyl)oxy)ethyl Diphenyl Sulfonate ester N/A
5,5-Bis(4-bromophenyl)hydantoin None (unsubstituted) Bis(4-bromophenyl) Halogenated aryl
BCDMH (1-Bromo-3-chloro-5,5-dimethylhydantoin) Bromo, chloro Dimethyl Halogens
3-(Hydroxymethyl)-5,5-dimethylhydantoin Hydroxymethyl Dimethyl Hydroxyl
N,N′-Diglycidyl-5,5-dimethylhydantoin Glycidyl (epoxide-containing) Dimethyl Epoxide
3-(4-Bromophenacyl)-5-arylidene-thiazolidinedione 4-Bromophenacyl, arylidene Varies (aryl) Thiazolidinedione core, ketone

Key Observations :

  • The target compound is unique in combining sulfonate ester and diphenyl groups, distinguishing it from halogenated (e.g., BCDMH) or hydroxylated analogs .
  • Thiazolidinedione derivatives (e.g., from ) replace the imidazolidinedione core with a sulfur-containing ring, altering electronic properties and biological activity .

Key Observations :

  • Melting points for hydantoin derivatives range widely (138°C for isoxazoline derivatives to >170°C for halogenated compounds), suggesting the target compound may exhibit similar thermal stability .

Key Observations :

  • The sulfonate ester in the target compound may enhance bioavailability or solubility, making it suitable for pharmaceutical applications (e.g., ion channel modulation similar to AUT5) .
  • Halogenated derivatives like BCDMH are favored in industrial applications due to their oxidative properties .

Biological Activity

2,4-Imidazolidinedione, 3-(2-((methylsulfonyl)oxy)ethyl)-5,5-diphenyl-, commonly referred to as compound 34806-23-0, is a synthetic derivative of imidazolidinediones. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-diabetic, antimicrobial, and anti-cancer properties. The unique structural features of this compound may enhance its efficacy and bioavailability.

The chemical structure of 2,4-Imidazolidinedione includes a five-membered ring with two nitrogen atoms and a carbonyl group. The addition of a methylsulfonyl ether group is believed to improve solubility and therapeutic potential.

PropertyValue
Molecular Formula C18H18N2O5S
Molecular Weight 374.41 g/mol
CAS Number 34806-23-0
Density 1.351 g/cm³
LogP 2.8057

Anticancer Properties

Recent studies have indicated that derivatives of imidazolidinedione can inhibit the activity of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are crucial in cancer cell survival. In a study involving various imidazolidine-2,4-dione derivatives, compound 8k demonstrated significant growth inhibition in K562 (chronic myeloid leukemia) and PC-3 (prostate cancer) cell lines compared to the lead compound WL-276 . This suggests that 2,4-Imidazolidinedione derivatives may serve as potential candidates for cancer therapy.

Anti-inflammatory Effects

Imidazolidinediones are known for their anti-inflammatory properties. The presence of the methylsulfonyl group in this compound may enhance its ability to modulate inflammatory pathways. Research indicates that related compounds exhibit inhibitory effects on enzymes involved in inflammation, thereby potentially reducing inflammatory responses.

Antimicrobial Activity

The antimicrobial efficacy of imidazolidinedione derivatives has been explored against various bacterial and fungal strains. While specific data on the antimicrobial activity of this compound is limited, related compounds have shown moderate activity against pathogens such as Streptococcus and Candida species . This suggests that further investigation into the antimicrobial properties of 2,4-Imidazolidinedione could be valuable.

Case Studies

  • Inhibition of Bcl-2 Proteins
    • A study synthesized several imidazolidine-2,4-dione derivatives to assess their inhibitory effects on Bcl-2 proteins. Compound 8k was found to significantly reduce cell viability in K562 and PC-3 cell lines, indicating its potential as an anticancer agent .
  • Anti-inflammatory Mechanisms
    • Research into similar compounds has shown that they can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. The structural modifications in imidazolidinediones may lead to enhanced COX inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,4-imidazolidinedione derivatives with sulfonate ester substituents, and how do reaction conditions impact yield?

  • Methodological Answer : Multi-step synthesis involving cyclization of substituted urea precursors or condensation of diketones with amines is common for imidazolidinedione scaffolds. For the methylsulfonyloxyethyl group, nucleophilic substitution reactions (e.g., replacing a hydroxyl or halide group with methylsulfonyloxy) may be employed. Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (50–80°C to avoid decomposition), and catalysts like triethylamine to stabilize reactive intermediates . Evidence from similar hydantoin syntheses suggests optimizing molar ratios of reactants to minimize byproducts .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for the methylsulfonyl group (S=O stretching at ~1350–1160 cm⁻¹) and carbonyl groups (C=O at ~1700–1750 cm⁻¹) .
  • NMR : Use 1^1H NMR to resolve signals for diphenyl protons (aromatic region, δ 7.0–7.5 ppm) and methylsulfonyloxyethyl protons (δ 3.5–4.5 ppm for CH2_2 groups adjacent to sulfonate). 13^{13}C NMR can confirm carbonyl carbons (δ 160–180 ppm) .
  • Elemental Analysis (CHN) : Validate molecular formula (e.g., C, H, N percentages) against theoretical values .

Q. What stability considerations are critical for storing this compound under laboratory conditions?

  • Methodological Answer : The methylsulfonyloxyethyl group is prone to hydrolysis, especially in humid environments. Stability studies should include:

  • Temperature : Store at –20°C in anhydrous conditions to slow degradation.
  • Light Exposure : Use amber vials to prevent photolytic cleavage of the sulfonate ester.
  • Solvent Compatibility : Dissolve in aprotic solvents (e.g., DMSO) to minimize nucleophilic attack .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of the methylsulfonyloxyethyl group in nucleophilic substitution reactions?

  • Methodological Answer : DFT calculations can model transition states and activation energies for substitution reactions. For example:

  • Optimize the geometry of the compound and potential nucleophiles (e.g., amines, thiols) using software like Gaussian.
  • Calculate electrostatic potential surfaces to identify electrophilic sites (e.g., the sulfonate-leaving group).
  • Validate predictions with kinetic experiments (e.g., monitoring reaction rates via HPLC) .

Q. What experimental strategies resolve contradictions between computational predictions and observed reaction outcomes during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to systematically vary parameters (e.g., solvent, temperature, catalyst) and identify interactions affecting yield .
  • Iterative Feedback : Integrate experimental data (e.g., failed reaction conditions) into computational models to refine predictions. For example, recalibrate DFT parameters if steric effects from diphenyl groups are underestimated .

Q. Which advanced separation techniques optimize purification of this compound from complex reaction mixtures?

  • Methodological Answer :

  • HPLC with Reverse-Phase Columns : Use C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) to resolve polar byproducts .
  • Membrane Technologies : Employ nanofiltration to separate high-molecular-weight impurities while retaining the target compound (MW ~350–400 g/mol) .

Data Contradiction and Analysis

Q. How can solvent polarity discrepancies in spectral data (e.g., UV-Vis absorption) be addressed?

  • Methodological Answer :

  • Solvent Screening : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane, ethanol, DMSO) to identify shifts in λmax_{\text{max}} due to solvatochromism.
  • pKa Determination : Use potentiometric titrations to assess ionization states, as protonation/deprotonation may alter spectral profiles .

Tables for Key Methodological Recommendations

Research Aspect Recommended Techniques Key Parameters References
Synthesis Optimization DoE, Catalytic ScreeningSolvent polarity, temperature, molar ratios
Structural Validation IR, 1^1H/13^{13}C NMR, CHN AnalysisPeak assignments, elemental composition
Reactivity Prediction DFT, Kinetic StudiesActivation energy, transition states
Purification Reverse-Phase HPLC, NanofiltrationGradient elution, membrane pore size

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